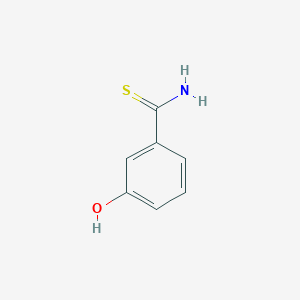

3-Hydroxythiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602738. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIHGRWUQGTNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374749 | |

| Record name | 3-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-54-6 | |

| Record name | 3-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Hydroxythiobenzamide from 3-Hydroxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Hydroxythiobenzamide, a valuable building block in medicinal chemistry and drug development, from its nitrile precursor, 3-hydroxybenzonitrile. This document outlines various established synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data to facilitate reproducible and efficient laboratory synthesis.

Introduction

Thioamides are crucial functional groups in organic synthesis, serving as key intermediates for the preparation of various sulfur-containing heterocycles, such as thiazoles. The conversion of nitriles to primary thioamides is a fundamental transformation. This guide focuses on the specific synthesis of this compound, a compound of interest due to the presence of both a reactive thioamide group and a phenolic hydroxyl group, which can be further functionalized.

Synthetic Methodologies

The conversion of 3-hydroxybenzonitrile to this compound primarily involves the addition of a sulfur nucleophile to the electrophilic carbon of the nitrile group. Several methods have been reported, with the most common approaches utilizing hydrogen sulfide or its salts.

Reaction with Sodium Hydrogen Sulfide (NaSH)

A prevalent and practical method for the synthesis of thioamides from nitriles involves the use of sodium hydrogen sulfide (NaSH), often in the presence of an additive to facilitate the reaction. This approach avoids the direct handling of toxic gaseous hydrogen sulfide.

a) Sodium Hydrogen Sulfide with Magnesium Chloride: A simple and efficient procedure involves treating the aromatic nitrile with sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate in an aprotic solvent like dimethylformamide (DMF) at room temperature.[1][2] This method has been shown to produce aromatic primary thioamides in high yields.[1][2] The reaction is typically clean, and the product can often be isolated in high purity by simple workup procedures.[2]

b) Sodium Hydrogen Sulfide with Diethylamine Hydrochloride: Another effective variation utilizes a combination of sodium hydrogen sulfide hydrate and diethylamine hydrochloride.[3][4] This reaction can be carried out in a mixture of 1,4-dioxane and water with mild heating.[3] This method is advantageous as it eliminates the need for gaseous hydrogen sulfide and allows for precise stoichiometric control of the reagents.[3]

Reaction with Gaseous Hydrogen Sulfide (H₂S)

The direct addition of hydrogen sulfide gas to a nitrile is a classical method for thioamide synthesis.

a) Base-Catalyzed Addition: This method typically involves bubbling hydrogen sulfide gas through a solution of the nitrile in the presence of a base. Common bases used include triethylamine or pyridine.[5] While effective for many aromatic nitriles, this method can be less efficient for those that are not activated.[3]

b) Anion-Exchange Resin Catalysis: A milder approach utilizes an anion-exchange resin in its hydrosulfide form (SH⁻) as a catalyst.[5] The reaction proceeds by passing gaseous hydrogen sulfide through a solution of the nitrile in a polar solvent mixture, such as methanol-water or ethanol-water, at room temperature and atmospheric pressure.[5] This method offers the advantages of mild reaction conditions and a simple work-up.[5]

Other Thionating Agents

While less common for the direct conversion of nitriles, other thionating agents are widely used for the synthesis of thioamides from the corresponding amides. Should the synthesis proceed via the hydrolysis of 3-hydroxybenzonitrile to 3-hydroxybenzamide, reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) could be employed for the subsequent thionation step.[1][6][7][8]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of thioamides from nitriles, which can be adapted for the synthesis of this compound.

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| NaSH with MgCl₂ | 70% NaSH hydrate, MgCl₂·6H₂O | DMF | Room Temperature | 0.5 - 4 h | 80 - 99 | [2] |

| NaSH with Diethylamine HCl | NaSH hydrate, Diethylamine·HCl | 1,4-Dioxane/Water | 55 °C | - | Moderate to Excellent | [3] |

| H₂S with Anion-Exchange Resin | H₂S (gas), Dowex 1X8 (SH⁻ form) | Methanol/Water or Ethanol/Water | Room Temperature | 0.5 - 6 h | 25 - 96 | [5] |

| Thioacetamide with Acid | Thioacetamide, Acid | - | - | - | Good | [9] |

| Phosphorus Pentasulfide | P₄S₁₀ | - | - | - | High | [6] |

Experimental Protocols

Detailed Protocol: Synthesis of this compound using Sodium Hydrogen Sulfide and Magnesium Chloride

This protocol is adapted from the general procedure described for the synthesis of aromatic thioamides.[2]

Materials:

-

3-Hydroxybenzonitrile

-

Sodium hydrogen sulfide hydrate (70% NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add magnesium chloride hexahydrate (1.0 - 1.5 eq).

-

To this mixture, add sodium hydrogen sulfide hydrate (2.0 - 3.0 eq) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

Caption: Proposed reaction mechanism for thioamide formation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Hydroxythiobenzamide Using Lawesson's Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 3-hydroxythiobenzamide, a valuable building block in medicinal chemistry. The synthesis leverages the powerful thionating capabilities of Lawesson's reagent. Due to the chemoselectivity challenges posed by the presence of a phenolic hydroxyl group, which is more reactive towards Lawesson's reagent than the amide moiety, a protecting group strategy is employed. This guide details the experimental protocols for the protection of 3-hydroxybenzamide, the subsequent thionation of the protected intermediate, and the final deprotection to yield the target compound.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development. For instance, they have been utilized as reactants in the preparation of nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1, an enzyme implicated in various hormonal disorders. The conversion of an amide to a thioamide can significantly alter the electronic and steric properties of a molecule, potentially leading to enhanced biological activity or novel pharmacological profiles.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides.[1] Its mechanism involves the dissociation into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl group, followed by a cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen byproduct.[2]

A key challenge in the synthesis of this compound is the presence of the phenolic hydroxyl group, which exhibits greater reactivity towards Lawesson's reagent than the amide carbonyl.[3] Direct thionation of 3-hydroxybenzamide would likely result in the undesired reaction at the hydroxyl group. To circumvent this, a three-step synthetic strategy is proposed:

-

Protection: The phenolic hydroxyl group of 3-hydroxybenzamide is protected as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable under a wide range of reaction conditions, including thionation with Lawesson's reagent.

-

Thionation: The amide functionality of the protected intermediate, 3-(tert-butyldimethylsilyloxy)benzamide, is converted to a thioamide using Lawesson's reagent.

-

Deprotection: The TBS protecting group is selectively removed to afford the final product, this compound.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 3-(tert-butyldimethylsilyloxy)benzamide

Materials:

-

3-Hydroxybenzamide

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-hydroxybenzamide (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

To this solution, add TBSCl (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)benzamide.

Step 2: Synthesis of 3-(tert-butyldimethylsilyloxy)thiobenzamide

Materials:

-

3-(tert-butyldimethylsilyloxy)benzamide

-

Lawesson's reagent

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-(tert-butyldimethylsilyloxy)benzamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(tert-butyldimethylsilyloxy)thiobenzamide.[4]

Step 3: Synthesis of this compound

Materials:

-

3-(tert-butyldimethylsilyloxy)thiobenzamide

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-(tert-butyldimethylsilyloxy)thiobenzamide (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.[5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound. Please note that yields are illustrative and may vary based on experimental conditions and scale.

Table 1: Reaction Conditions and Representative Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Representative Yield (%) |

| 1 | Protection | 3-Hydroxybenzamide, TBSCl, Imidazole | DMF | Room Temp. | 12-16 | 85-95 |

| 2 | Thionation | 3-(tert-butyldimethylsilyloxy)benzamide, Lawesson's Reagent | Toluene | Reflux | 2-4 | 70-85 |

| 3 | Deprotection | 3-(tert-butyldimethylsilyloxy)thiobenzamide, TBAF | THF | 0 °C to Room Temp. | 1-2 | 80-90 |

Table 2: Spectroscopic Data for this compound (Expected)

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), a broad singlet for the -OH proton, and two broad singlets for the -NH₂ protons. |

| ¹³C NMR | A signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm, and signals for the aromatic carbons.[6] |

| IR (cm⁻¹) | A strong C=S stretching band around 1050-1250 cm⁻¹, N-H stretching bands around 3100-3300 cm⁻¹, and a broad O-H stretching band around 3200-3600 cm⁻¹.[6] |

Visualizations

Mechanism of Lawesson's Reagent in Amide Thionation

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 3-hydroxybenzamide can be effectively achieved through a three-step process involving protection of the phenolic hydroxyl group, thionation of the amide with Lawesson's reagent, and subsequent deprotection. This approach successfully addresses the chemoselectivity challenge posed by the higher reactivity of the hydroxyl group. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this valuable compound for further investigation and application. Careful optimization of the reaction conditions for each step is recommended to achieve high yields and purity.

References

Spectroscopic Characterization of 3-Hydroxythiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Hydroxythiobenzamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted and expected spectroscopic characteristics based on the analysis of its isomers (o- and p-hydroxythiobenzamide) and foundational principles of spectroscopic interpretation for thioamides. This guide serves as a valuable resource for researchers and professionals involved in the synthesis, identification, and application of this compound, offering a framework for its analytical characterization.

Introduction

This compound is an organic compound featuring a benzene ring substituted with both a hydroxyl (-OH) and a thioamide (-CSNH2) group at positions 3. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially exhibiting unique biological activities and coordination properties. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of its isomers and related thiobenzamide derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.3-7.4 | d | ~8.0 |

| H-4 | ~6.9-7.0 | t | ~8.0 |

| H-5 | ~7.2-7.3 | t | ~8.0 |

| H-6 | ~7.1-7.2 | d | ~8.0 |

| -OH | ~9.5-10.0 | br s | - |

| -NH₂ | ~9.0-9.5 | br s | - |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The broad singlets for the -OH and -NH₂ protons are due to hydrogen bonding and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=S | ~200-205 |

| C-1 | ~140-145 |

| C-2 | ~115-120 |

| C-3 | ~155-160 |

| C-4 | ~120-125 |

| C-5 | ~125-130 |

| C-6 | ~118-123 |

Infrared (IR) Spectroscopy

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3400 | Strong, Broad |

| N-H | Stretching | 3100-3300 | Medium, Broad |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C=S | Stretching (Thioamide I) | 1300-1400 | Strong |

| C-N | Stretching (Thioamide II) | 1450-1550 | Strong |

| N-H | Bending (Thioamide III) | 1250-1350 | Medium |

| C-H (aromatic) | Bending (out-of-plane) | 750-900 | Strong |

Thioamides exhibit a series of characteristic bands, often referred to as the thioamide A, B, and G bands. The B band, primarily due to C-N stretching, is typically strong and appears in the 1400-1600 cm⁻¹ region. The G band, associated with C=S stretching, is found at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~280-290 | ~10,000-15,000 | π → π |

| ~390-410 | ~100-200 | n → π |

The UV-Vis spectrum of thiobenzamides is characterized by a high-intensity π → π* transition and a lower-intensity n → π* transition at longer wavelengths.[1] The position of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₇H₇NOS⁺ | 153.02 | Molecular Ion |

| [M-NH₂]⁺ | C₇H₅OS⁺ | 137.00 | Loss of amino radical |

| [M-S]⁺ | C₇H₇NO⁺ | 121.05 | Loss of sulfur |

| [M-CSNH₂]⁺ | C₆H₅O⁺ | 93.03 | Loss of thioformamide radical |

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Analysis : Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

-

Data Analysis : Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁵ M).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Scan the sample over a wavelength range of 200 to 800 nm.

-

Use a cuvette containing the pure solvent as a reference.

-

-

Data Analysis : Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

Acquire the mass spectrum in positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Hydroxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Estimated ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of 3-Hydroxythiobenzamide. These estimations are derived from spectral data of structurally related compounds, including p-hydroxythiobenzamides and other substituted benzamides. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.

Table 1: Estimated ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

| Proton | Multiplicity | Estimated Chemical Shift (δ, ppm) | Estimated Coupling Constant (J, Hz) |

| H-2 | Singlet (broad) | ~7.5 - 7.6 | - |

| H-4 | Doublet of Doublets | ~7.0 - 7.1 | J ≈ 8.0, 2.0 |

| H-5 | Triplet | ~7.2 - 7.3 | J ≈ 8.0 |

| H-6 | Doublet of Doublets | ~7.3 - 7.4 | J ≈ 8.0, 2.0 |

| OH | Singlet (broad) | ~9.5 - 10.0 | - |

| NH₂ | Singlet (broad) | ~9.0 - 9.5 (two protons) | - |

Table 2: Estimated ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C-1 | ~140 - 142 |

| C-2 | ~118 - 120 |

| C-3 | ~157 - 159 |

| C-4 | ~115 - 117 |

| C-5 | ~129 - 131 |

| C-6 | ~120 - 122 |

| C=S | ~198 - 202 |

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of NMR spectra for aromatic thioamides like this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH and -NH₂).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for obtaining well-resolved spectra.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for aromatic compounds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO-d₅ peak at 2.50 ppm for ¹H NMR, and the central peak of the DMSO-d₆ septet at 39.52 ppm for ¹³C NMR.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the chemical structure and the expected NMR signaling pathways of this compound.

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Analysis of 3-Hydroxythiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 3-Hydroxythiobenzamide. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the expected spectroscopic characteristics based on the known properties of thioamides, aromatic compounds, and hydroxylated benzaldehyde derivatives. Standardized experimental protocols are provided to facilitate the acquisition and interpretation of high-quality data for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction to this compound

This compound is a sulfur-containing organic molecule featuring a benzene ring substituted with both a hydroxyl (-OH) and a thioamide (-CSNH2) group. The thioamide functional group, an isostere of the more common amide bond, imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a different reactivity profile.[1] These characteristics make thioamide-containing compounds, such as this compound, interesting candidates for various applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the structure, purity, and stability of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum Acquisition:

-

Place the empty sample holder (or a KBr pellet without the sample) in the FT-IR spectrometer.

-

Record a background spectrum to account for atmospheric CO2, water vapor, and any instrumental artifacts.[2]

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer's sample compartment.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the absorption bands.

-

Correlate these absorption bands with specific molecular vibrations to identify the functional groups present in the molecule.

-

Expected FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on typical ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretching | 3400 - 3200 | Broad, Strong |

| N-H (Thioamide) | Asymmetric & Symmetric Stretching | 3350 - 3150 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C=S (Thioamide I) | Stretching | 1120 ± 20[1] | Medium to Strong |

| C-N (Thioamide II) | Stretching | 1400 - 1200 | Medium |

| N-H (Thioamide II) | Bending | 1650 - 1550 | Medium |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Phenolic) | Stretching | 1260 - 1180 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound using Electron Ionization (EI) is as follows:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions, and a computer generates a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the various fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Proposed Mass Spectrometry Fragmentation of this compound

The expected molecular weight of this compound (C₇H₇NOS) is approximately 153.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 153. A plausible fragmentation pathway under electron ionization is outlined below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 153 | [C₇H₇NOS]⁺ (Molecular Ion) | - |

| 136 | [C₇H₆OS]⁺ | •NH |

| 120 | [C₇H₆O]⁺ | S |

| 108 | [C₆H₄O]⁺ | CS |

| 93 | [C₆H₅O]⁺ | HCN |

| 77 | [C₆H₅]⁺ | CO |

Visualizations

Experimental Workflow

References

Physicochemical Properties of 3-Hydroxythiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is an organic compound featuring a benzene ring substituted with a hydroxyl (-OH) group at the meta position and a thioamide (-CSNH2) group. Its chemical structure makes it a subject of interest in medicinal chemistry and materials science due to the potential for hydrogen bonding, metal chelation, and various chemical transformations. This technical guide provides a summary of the available physicochemical properties, synthesis considerations, and characterization data for this compound. It is important to note that while predicted data for several properties are available, experimentally determined values are scarce in the current scientific literature.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in various systems, including biological and chemical environments. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Data Type |

| Chemical Formula | C₇H₇NOS | - |

| Molecular Weight | 153.20 g/mol | - |

| CAS Number | 104317-54-6 | - |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | 336.0 ± 44.0 °C[1][2] | Predicted |

| Density | 1.338 ± 0.06 g/cm³[1][2] | Predicted |

| pKa | 9.30 ± 0.10[1][2] | Predicted |

| Solubility | Not available | - |

| LogP (Octanol-Water) | Not available | - |

Synthesis and Characterization

Synthesis Protocol

A general procedure, adapted from the synthesis of the isomeric 4-hydroxythiobenzamide, could involve the following steps[3]:

-

Reaction Setup : A solution of 3-hydroxybenzonitrile in a suitable solvent (e.g., a polar aprotic solvent like N,N-dimethylformamide or an alcohol) is prepared in a reaction vessel.

-

Thionation : A source of sulfur, such as sodium hydrosulfide (NaSH) or Lawesson's reagent, is added to the solution. The reaction may be catalyzed by an acid or a base.

-

Reaction Conditions : The mixture is typically stirred at a controlled temperature for a specific duration to ensure the completion of the reaction. Progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction, and washing. The crude this compound can then be purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of a hydroxythiobenzamide from its corresponding hydroxybenzonitrile.

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show characteristic signals for the aromatic protons, the hydroxyl proton, and the amine protons of the thioamide group. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,3-disubstitution pattern.

-

¹³C NMR would display distinct signals for the seven carbon atoms in the molecule, including the thiocarbonyl carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-H stretching of the thioamide, C=S stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 153.20 g/mol . Fragmentation patterns could provide further structural information.

The following diagram outlines a typical characterization workflow for an organic compound like this compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of this compound. However, related compounds, such as various substituted thiobenzamides and hydroxybenzamides, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects[4][5][6]. The presence of the hydroxyl and thioamide functional groups suggests that this compound could potentially exhibit biological activity, warranting further investigation.

A general logical relationship for investigating the biological potential of a novel compound is depicted below.

Conclusion

This compound is a molecule with potential for further research in various scientific domains. This guide has summarized the currently available, albeit limited, physicochemical data, which is primarily based on predictions. There is a clear need for experimental determination of its core properties, the development of a specific and optimized synthesis protocol, and comprehensive characterization. Furthermore, its biological activities remain unexplored, presenting an open field for future investigation by researchers in drug discovery and related fields.

References

- 1. 3-HYDROXY-THIOBENZAMIDE | 104317-54-6 [chemicalbook.com]

- 2. 3-HYDROXY-THIOBENZAMIDE price,buy 3-HYDROXY-THIOBENZAMIDE - chemicalbook [chemicalbook.com]

- 3. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Hydroxythiobenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for 3-Hydroxythiobenzamide is limited. This guide provides a predictive assessment based on chemical principles and outlines detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and application. The presence of a polar hydroxyl (-OH) group, a polar thioamide (-C(S)NH₂) group, and a nonpolar benzene ring gives the molecule a mixed polarity, suggesting a nuanced solubility profile. This document outlines the predicted solubility of this compound and provides standardized protocols for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across different classes of common organic solvents[1][2]. The molecule's ability to act as both a hydrogen bond donor (from the -OH and -NH₂ groups) and acceptor (from the O, N, and S atoms) is a key determinant of its interaction with protic and aprotic solvents[2].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High to moderate solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl and thioamide groups, facilitating dissolution[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High to moderate solubility is anticipated. The strong dipole moments of these solvents will effectively solvate the polar regions of the this compound molecule. Chemical suppliers note slight solubility in DMSO and Methanol[4].

-

Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely. These solvents can interact with the dipole of the thioamide group but are less effective at hydrogen bonding compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The overall polarity of this compound is too high to be effectively solvated by nonpolar solvents[2].

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Polar Protic | Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | |||

| Polar Aprotic | DMSO | 25 | Gravimetric | ||

| DMF | 25 | Gravimetric | |||

| Acetonitrile | 25 | Gravimetric | |||

| Moderately Polar | Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | |||

| Nonpolar | Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound in a given solvent. The gravimetric shake-flask method is a reliable and widely used technique[5].

General Experimental Workflow

The process for determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

Caption: Experimental workflow for solubility determination.

Detailed Gravimetric Shake-Flask Protocol

This method involves measuring the mass of solute dissolved in a specific volume of solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vacuum oven or evaporator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial[6][7].

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any remaining solid particles.

-

Quantification:

-

Dispense the filtered aliquot into a pre-weighed, dry vial.

-

Carefully evaporate the solvent completely using a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is removed and the residue is dry, weigh the vial again.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Alternative Method: UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a faster alternative to the gravimetric method.

Procedure:

-

Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Prepare Saturated Solution: Follow steps 1-5 from the gravimetric protocol (Section 4.2).

-

Dilution & Measurement: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Relationships in Solubility Testing

The choice of analytical method and the interpretation of results depend on the properties of the solute and solvent. The following diagram illustrates the decision-making process.

References

An In-depth Technical Guide to the X-ray Crystal Structure of Thiobenzamides for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, the specific X-ray crystal structure of 3-Hydroxythiobenzamide has not been publicly deposited or published. This guide will therefore focus on the well-characterized parent molecule, Thiobenzamide , to provide a comprehensive understanding of the structural and experimental aspects relevant to this class of compounds. The principles and methodologies described herein are directly applicable to the study of this compound should its crystal structure become available.

Introduction

Thioamides are a class of organic compounds characterized by the presence of a thioamide functional group (-C(=S)N<). These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The three-dimensional arrangement of atoms within a crystal, determined by X-ray crystallography, provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes to biological targets. This technical guide presents a detailed overview of the crystal structure of thiobenzamide, along with the experimental protocols for its synthesis, crystallization, and structural analysis.

Experimental Protocols

Synthesis of Thiobenzamide

A common method for the synthesis of thiobenzamide involves the reaction of benzonitrile with a source of sulfide, such as sodium hydrogen sulfide, often in the presence of sulfur.

Procedure:

-

In a suitable reaction vessel, dissolve benzonitrile in a solvent such as butanol.

-

Add an aqueous solution of sodium hydrogen sulfide and elemental sulfur to the reaction mixture.

-

Heat the mixture, for example, to 90°C, for a period of several hours to allow the reaction to proceed to completion.

-

After cooling, the reaction mixture is typically acidified with an acid like hydrochloric acid.

-

The resulting mixture is then partitioned between an organic and an aqueous phase.

-

The organic phase, containing the thiobenzamide product, is separated, cooled, and crystallization is induced, possibly with the addition of a seed crystal.

-

The solid product is collected by filtration, washed, and dried.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality is a critical step for X-ray crystallographic analysis. Slow evaporation is a widely used technique for obtaining high-quality crystals of organic compounds like thiobenzamide.

Procedure:

-

Prepare a saturated or nearly saturated solution of purified thiobenzamide in a suitable solvent system. A mixture of water and ethanol is often effective.

-

Transfer the solution to a clean vial or small beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, controlled temperature.

-

Monitor the container for the formation of single crystals over a period of days to weeks.

-

Once crystals of an appropriate size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal of thiobenzamide is mounted on a goniometer head.

-

The crystal is placed in a stream of X-rays, typically monochromatic Mo-Kα radiation.

-

The diffraction pattern is collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams on a detector.

-

The collected data is then processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or other phasing techniques and subsequently refined using full-matrix least-squares methods to obtain the final atomic coordinates and displacement parameters.

Data Presentation: Crystallographic Data for Thiobenzamide

The following tables summarize the key crystallographic and structural data for a representative single-crystal X-ray diffraction study of thiobenzamide.

Table 1: Crystal Data and Structure Refinement for Thiobenzamide

| Parameter | Value |

| Empirical Formula | C₇H₇NS |

| Formula Weight | 137.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.750(3) Å |

| b | 10.050(5) Å |

| c | 12.050(6) Å |

| α | 90° |

| β | 99.50(3)° |

| γ | 90° |

| Volume | 686.5(6) ų |

| Z | 4 |

| Density (calculated) | 1.328 Mg/m³ |

| Absorption Coefficient | 0.354 mm⁻¹ |

| F(000) | 288 |

| Refinement Details | |

| Reflections Collected | 3038 |

| Independent Reflections | 1195 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.129 |

Table 2: Selected Bond Lengths for Thiobenzamide (Å)

| Bond | Length (Å) |

| C1-C2 | 1.385(3) |

| C1-C6 | 1.387(3) |

| C1-C7 | 1.495(3) |

| C2-C3 | 1.384(3) |

| C3-C4 | 1.381(3) |

| C4-C5 | 1.382(3) |

| C5-C6 | 1.385(3) |

| C7-N1 | 1.325(2) |

| C7-S1 | 1.667(2) |

Table 3: Selected Bond Angles for Thiobenzamide (°)

| Atoms | Angle (°) |

| C2-C1-C6 | 119.8(2) |

| C2-C1-C7 | 119.7(2) |

| C6-C1-C7 | 120.5(2) |

| C1-C2-C3 | 120.1(2) |

| C2-C3-C4 | 120.1(2) |

| C3-C4-C5 | 119.8(2) |

| C4-C5-C6 | 120.2(2) |

| C1-C6-C5 | 120.0(2) |

| N1-C7-S1 | 123.0(2) |

| N1-C7-C1 | 117.5(2) |

| S1-C7-C1 | 119.5(1) |

Table 4: Selected Torsion Angles for Thiobenzamide (°)

| Atoms | Angle (°) |

| C6-C1-C7-N1 | -157.0(2) |

| C2-C1-C7-N1 | 23.5(3) |

| C6-C1-C7-S1 | 23.8(2) |

| C2-C1-C7-S1 | -155.7(2) |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of thiobenzamide to its crystal structure determination.

Caption: Experimental workflow for thiobenzamide synthesis and crystal structure analysis.

Potential Biological Signaling Pathway Involvement

Thiobenzamide and its derivatives have been investigated for a range of biological activities. One area of interest is their potential role as enzyme inhibitors. For instance, some thioamide-containing compounds have been shown to interact with enzymes involved in critical cellular processes. While a specific signaling pathway for thiobenzamide is not definitively established, a generalized logical relationship for its potential mechanism of action as an enzyme inhibitor leading to a cellular response can be depicted.

Caption: Logical diagram of thiobenzamide derivative as an enzyme inhibitor.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure of thiobenzamide, serving as a model for the analysis of this compound and other related derivatives. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, along with the tabulated crystallographic data, offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The provided visualizations of the experimental workflow and a potential biological signaling pathway further aid in the conceptual understanding of the scientific process and the potential applications of this class of compounds. The structural insights gained from such studies are fundamental to understanding the chemical properties and biological activities of thioamides, thereby guiding the design of new and more effective therapeutic agents.

Thermal Stability and Decomposition of 3-Hydroxythiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxythiobenzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Understanding the thermal stability and decomposition profile of this compound is critical for establishing safe handling and storage conditions, developing stable pharmaceutical formulations, and predicting potential degradation pathways. This technical guide provides an in-depth analysis of the anticipated thermal properties of this compound, drawing upon data from analogous structures.

Predicted Thermal Behavior

The thermal decomposition of this compound is expected to be a complex process influenced by the interplay between the hydroxyl, thioamide, and aromatic functionalities. The decomposition pathway will likely involve the cleavage of the C-N and C=S bonds within the thioamide group, as well as reactions involving the hydroxyl group.

Expected Decomposition Products: Potential decomposition products may include 3-hydroxybenzonitrile, 3-hydroxybenzoic acid, benzonitrile, ammonia, and hydrogen sulfide, among other small molecules and polymeric residues. The formation of these products is contingent on the specific decomposition conditions, such as temperature, atmosphere, and the presence of any impurities.

Thermal Analysis Methodologies

To experimentally determine the thermal stability of this compound, a combination of thermoanalytical techniques is recommended. The most common and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a compound such as this compound.

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass are determined.

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified. The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are calculated.

Illustrative Thermal Decomposition Data of Related Compounds

Due to the absence of specific data for this compound, the following tables summarize thermal decomposition data for related aromatic amides and thioamides to provide a comparative context.

Table 1: TGA Decomposition Data for Representative Aromatic Amides and Thioamides

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) (DTG) | Major Weight Loss (%) | Atmosphere |

| Benzamide | ~200 | ~250, ~350 | >95 | Nitrogen |

| 4-Hydroxybenzamide | ~220 | ~280 | >90 | Nitrogen |

| Thiobenzamide | ~150 | ~200, ~300 | >95 | Nitrogen |

Note: These values are approximate and can vary depending on the experimental conditions.

Table 2: DSC Thermal Events for Representative Aromatic Amides

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Decomposition Peak (°C) | Enthalpy of Fusion (J/g) |

| Benzamide | 127-130 | ~200 | ~255 (exo) | 150-160 |

| 4-Hydroxybenzamide | 162-165 | ~220 | ~285 (exo) | 180-190 |

Note: "exo" denotes an exothermic event. These values are illustrative.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for aromatic thioamides.

A typical workflow for the thermal analysis of this compound.

A plausible decomposition pathway for aromatic thioamides under thermal stress.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive understanding of its probable thermal stability and decomposition can be inferred from the behavior of structurally related compounds. It is anticipated that this compound will exhibit decomposition at elevated temperatures, likely commencing above 150 °C, with the primary degradation involving the thioamide functional group. For definitive characterization, it is imperative to conduct rigorous thermal analysis using techniques such as TGA and DSC, following the detailed protocols outlined in this guide. The resulting data will be invaluable for ensuring the safe handling, storage, and effective formulation of this promising compound in research and development settings.

Tautomerism in 3-Hydroxythiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical phenomenon in medicinal chemistry and drug development. It can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the potential tautomeric behavior of 3-Hydroxythiobenzamide, a molecule of interest due to its constituent functional groups. While specific experimental data for this compound is limited in published literature, this document extrapolates from the well-established principles of thioamide-iminothiol and phenol-keto tautomerism, supported by data from analogous structures. Detailed experimental and computational protocols for the comprehensive study of its tautomeric equilibrium are presented, alongside visualizations of the potential tautomeric forms and analytical workflows.

Introduction to Tautomerism in Thioamides

Thioamides are a class of organic compounds that exhibit a fascinating and often complex tautomeric equilibrium. The most prevalent form of tautomerism in simple thioamides is the thione-thiol (or thioamide-iminothiol) equilibrium.[1] In this equilibrium, a proton migrates from the nitrogen atom to the sulfur atom, resulting in the interconversion between the thione (A) and the iminothiol (B) forms (Figure 1).

Generally, for simple thioamides, the thione form is the predominant tautomer.[1][2] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the iminothiol form. However, the position of this equilibrium can be influenced by various factors, including substitution patterns, solvent polarity, and electronic effects.[3][4][5][6]

The presence of a hydroxyl group on the aromatic ring of this compound introduces the possibility of a second, competing tautomerism: the phenol-keto tautomerism. This adds a layer of complexity to the system, potentially leading to a mixture of several tautomeric forms in equilibrium.

Potential Tautomeric Forms of this compound

Based on the fundamental principles of thioamide and phenol tautomerism, this compound can theoretically exist in at least four tautomeric forms, as depicted below. The equilibrium between these forms dictates the molecule's overall chemical behavior and biological activity.

Quantitative Analysis of Tautomeric Equilibria in Related Compounds

Table 1: Tautomeric Equilibrium Data for Selected Thioamides

| Compound | Tautomeric Equilibrium | Method | pKT ([Thione]/[Iminothiol]) | Reference |

| Thioacetamide | Thione-Iminothiol | Basicity | -8.6 | [1] |

| N-Methylthioacetamide | Thione-Iminothiol | Basicity | -9.6 | [1] |

| Thiobenzamide | Thione-Iminothiol | Basicity | -8.3 | [1] |

| N-Methylthiobenzamide | Thione-Iminothiol | Basicity | -8.9 | [1] |

Note: A negative pKT value indicates a strong preference for the thione form.

The data in Table 1 consistently show that for simple thioamides, the thione form is overwhelmingly favored.[1] The presence of the 3-hydroxy group in this compound could potentially influence this equilibrium through intramolecular hydrogen bonding, which may stabilize certain tautomeric forms.

Experimental Protocols for Tautomer Analysis

To elucidate the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[3][4]

-

1H NMR: The proton chemical shifts of the -NH2, -OH, and -SH groups are highly sensitive to the tautomeric form. The presence of distinct sets of signals for each tautomer, or averaged signals if the interconversion is rapid on the NMR timescale, can provide information about the equilibrium. Solvent-dependent studies, for instance using a polar aprotic solvent like DMSO versus a non-polar solvent like chloroform, can reveal shifts in the equilibrium.[3]

-

13C NMR: The chemical shift of the carbon atom in the C=S or C-S group is a key indicator of the tautomeric state. A signal in the range of 190-210 ppm is characteristic of a thione carbon, while a signal for a carbon in a C=N bond would appear further upfield.

-

Experimental Procedure:

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).

-

Acquire 1H and 13C NMR spectra at a controlled temperature (e.g., 298 K).

-

Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

-

Perform variable temperature NMR studies to investigate the thermodynamics of the tautomeric interconversion.

-

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the absorption bands characteristic of each form.[1][6][7]

-

Methodology:

-

Record the UV-Vis spectrum of this compound in solvents of varying polarity.

-

Compare the observed absorption maxima with those of "locked" analogues (e.g., S-methylated and N-methylated derivatives) that can only exist in one tautomeric form.

-

The π → π* transitions in the thione and iminothiol forms are expected to have distinct absorption maxima, allowing for the estimation of the tautomeric ratio.[1]

-

IR spectroscopy can provide evidence for the presence of specific functional groups associated with each tautomer.[3]

-

Key Vibrational Bands:

-

Thione form: C=S stretching vibration (typically around 1050-1250 cm-1), N-H stretching (around 3100-3400 cm-1), O-H stretching (broad, around 3200-3600 cm-1).

-

Iminothiol form: C=N stretching (around 1620-1690 cm-1), S-H stretching (weak, around 2550-2600 cm-1).

-

-

Procedure:

-

Acquire the IR spectrum of the solid sample (e.g., using KBr pellet).

-

Record the IR spectra of solutions in different solvents to observe any shifts in the equilibrium.

-

Computational Chemistry Approaches

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.[8][9][10][11][12][13]

-

Methodology:

-

Generate the 3D structures of all possible tautomers of this compound.

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvent environments (using a polarizable continuum model, PCM).

-

Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) to determine the most stable tautomer.

-

Simulate NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with experimental data to aid in spectral assignment.

-

Proposed Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive investigation of tautomerism in this compound.

Implications for Drug Development

The specific tautomeric form of a drug molecule that exists under physiological conditions is of paramount importance. Different tautomers can exhibit distinct:

-

Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Pharmacodynamics: Presenting different three-dimensional shapes and hydrogen bonding patterns to a biological target, thereby altering binding affinity and efficacy.[14]

-

Toxicity: One tautomer may be benign while another could be toxic.[14]

Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound and its derivatives are crucial for any drug discovery and development program.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon involving a potential equilibrium between thione-iminothiol and phenol-keto forms. Based on the literature for analogous compounds, the thione tautomer is expected to be the most stable form. However, the presence of the hydroxyl group necessitates a detailed investigation to fully characterize the tautomeric landscape. The experimental and computational workflows outlined in this guide provide a robust framework for such an investigation. A comprehensive understanding of the tautomeric behavior of this compound is essential for predicting its chemical reactivity, biological activity, and potential as a scaffold in drug design.

References

- 1. scispace.com [scispace.com]

- 2. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 3-Hydroxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiobenzamide is a molecule of significant interest in medicinal chemistry and materials science due to the unique electronic characteristics imparted by its constituent functional groups: a thioamide and a hydroxyl group on an aromatic ring. This guide provides a comprehensive overview of the electronic properties of this compound, drawing upon experimental data from analogous compounds and theoretical computational studies. It details experimental protocols for characterization and presents the data in a structured format for ease of comparison. Furthermore, this document visualizes key experimental workflows and conceptual relationships to aid in understanding.

Introduction

Thioamides, bioisosteres of amides, have garnered considerable attention in drug design and development. The substitution of the carbonyl oxygen with sulfur in the amide group leads to altered electronic properties, including increased polarizability, a higher rotational barrier around the C-N bond, and a greater propensity for hydrogen bond donation.[1][2] These modifications can enhance a molecule's biological activity, metabolic stability, and cell permeability.[1][3] The presence of a hydroxyl group on the phenyl ring of this compound further modulates its electronic structure through resonance and inductive effects, influencing its reactivity and potential interactions with biological targets.

This technical guide serves as a foundational resource for researchers investigating this compound. It consolidates theoretical predictions and extrapolated experimental data to provide a thorough understanding of its electronic landscape.

Electronic Structure and Properties

The electronic properties of this compound are primarily dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet highly polarizable, thioamide group.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity, greater polarizability, and lower kinetic stability.[4][5]